2-Methyl-2-butenal
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Overview
Description
2-Methyl-2-butenal is a natural product found in Chrysopogon zizanioides, Allium cepa, and other organisms with data available.
Scientific Research Applications
Atmospheric Chemistry Studies
2-Methyl-2-butenal, also known as 2-methyl-crotonaldehyde, has been the subject of atmospheric chemistry studies. Picquet-Varrault et al. (2022) conducted a kinetic and mechanistic study of the gas-phase reactions of NO3 radicals with this compound. This research provides insights into its reactivity and potential impacts on atmospheric chemistry, highlighting its significant rate constants in reactions with NO3 radicals (Picquet-Varrault et al., 2022).
Reaction with Chlorine Atoms
The gas-phase reaction of trans-2-methyl-2-butenal with chlorine atoms was investigated by Antiñolo et al. (2020). They identified key reaction products and explored secondary organic aerosol (SOA) formation, contributing to the understanding of atmospheric processes involving this compound (Antiñolo et al., 2020).
Use in Dog Collars and Spray
May et al. (2015) explored the use of this compound in dog collars and sprays, examining its release over time. This molecule, a maternal pheromone in rabbits and an interomone in dogs, is used to elicit behavioral changes, providing insights into its application in animal behavior modification (May et al., 2015).
Photodissociation Studies
Li et al. (2014) conducted an experimental and theoretical study on the dissociative photoionization of trans-2-methyl-2-butenal. They identified major fragment ions and proposed several dissociative photoionization channels, contributing to the understanding of its photodissociation dynamics (Li et al., 2014).
Catalysis Research
Waghray and Blackmond (1993) investigated the hydrogenation of 3-methyl-2-butenal over alkali-promoted ruthenium/silica catalysts, revealing insights into the adsorption and reaction of this compound in the context of catalysis (Waghray & Blackmond, 1993).
Combustion Studies
Park et al. (2015) presented experimental data on 2-methylbutanol combustion, providing insights into the oxidation and combustion characteristics of larger alcohols. Although not directly studying this compound, this research contributes to the broader understanding of the combustion of similar compounds (Park et al., 2015).
Pheromone Research in Cats
McGlone et al. (2019) explored the use of this compound in cat litter to improve litter box use and reduce aggression in cats. This study demonstrates its application as an interomone in domestic animals, showcasing its potential in improving animal welfare (McGlone et al., 2019).
Neuropharmacology Research
Kim et al. (2014) investigated the inhibitory effects of a derivative of this compound on neuro-inflammatory reactions, highlighting its potential therapeutic applications in neuroinflammatory diseases (Kim et al., 2014).
properties
Molecular Formula |
C5H8O |
---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2-methylbut-2-enal |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3 |
InChI Key |
ACWQBUSCFPJUPN-UHFFFAOYSA-N |
SMILES |
CC=C(C)C=O |
Canonical SMILES |
CC=C(C)C=O |
density |
0.868-0.873 (20°) |
physical_description |
Colourless liquid; penetrating, powerful green ethereal aroma |
solubility |
Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |
synonyms |
(E)-2-methyl-2-butenal 2-methyl-2-butenal 2-methylbut-2-enal |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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